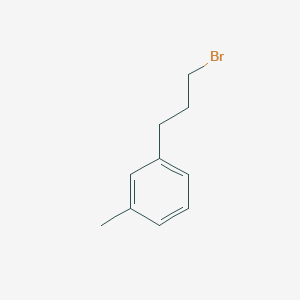

1-(3-Bromopropyl)-3-methylbenzene

Descripción general

Descripción

1-(3-Bromopropyl)-3-methylbenzene, also known as 1-bromopropylbenzene, is an aromatic compound with a molecular formula of C9H11Br. It is a colorless liquid with a sweet, pungent odor and is used as a solvent in some industrial processes. It is also used in the synthesis of pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(3-Bromopropyl)-3-methylbenzene is involved in various synthesis and chemical property studies. It serves as a starting material or an intermediate in chemical reactions. For instance, Wittig (1980) discussed the influence of ring strain in chemical compounds, which can include derivatives of methylbenzene like 1-(3-Bromopropyl)-3-methylbenzene (Wittig, 1980). Verevkin et al. (2015) studied the thermochemistry of halogen-substituted methylbenzenes, which could provide insights into the properties of 1-(3-Bromopropyl)-3-methylbenzene (Verevkin et al., 2015).

Oxidation Processes

The compound has potential applications in oxidation processes. Okada & Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, which could include 1-(3-Bromopropyl)-3-methylbenzene, highlighting its role in the production of various oxidation products (Okada & Kamiya, 1981).

Material Science and Engineering

In material science, the compound finds applications in the development of novel materials. Lin et al. (2018) discussed the use of similar bromine-functionalized compounds in the creation of high-temperature hybrid proton exchange membranes (Lin et al., 2018).

Fuel Cell Technology

Its derivatives can be used in fuel cell technology, as seen in the work of Bao et al. (2021), who explored the synthesis and immobilization of functionalized covalent organic frameworks for electrochromatographic separation. These frameworks could potentially incorporate 1-(3-Bromopropyl)-3-methylbenzene derivatives (Bao et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules in synthetic reactions .

Mode of Action

They can participate in various types of reactions, such as substitution and elimination reactions, due to the presence of the bromine atom, which is a good leaving group .

Biochemical Pathways

Brominated compounds are often involved in the suzuki–miyaura coupling, a type of cross-coupling reaction, used in organic synthesis .

Result of Action

Given its potential use in organic synthesis, it may cause changes at the molecular level, such as the formation or breaking of chemical bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromopropyl)-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, in an acidic environment, brominated compounds like this one can undergo elimination reactions .

Propiedades

IUPAC Name |

1-(3-bromopropyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATMXWWRNVMPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-3-methylbenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2791275.png)

![N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2791287.png)